molecular formula C18H27N3O3 B579944 3-Descarbonitrile 3-Acetamido Saxagliptin CAS No. 1496712-39-0

3-Descarbonitrile 3-Acetamido Saxagliptin

Cat. No.: B579944
CAS No.: 1496712-39-0
M. Wt: 333.432
InChI Key: ICGHSWPMUQQJJL-YLZMWHHLSA-N
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Description

3-Descarbonitrile 3-Acetamido Saxagliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is a derivative of Saxagliptin, which is used in the treatment of type 2 diabetes mellitus. This compound is known for its potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool in diabetes management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin involves multiple steps, starting from the precursor SaxagliptinThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 3-Descarbonitrile 3-Acetamido Saxagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Descarbonitrile 3-Acetamido Saxagliptin has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical method development and validation.

    Biology: The compound is studied for its effects on dipeptidyl peptidase-4 and related biological pathways.

    Medicine: It is explored for its potential therapeutic effects in diabetes management.

    Industry: The compound is used in the quality control of pharmaceutical products

Mechanism of Action

3-Descarbonitrile 3-Acetamido Saxagliptin exerts its effects by inhibiting dipeptidyl peptidase-4. This enzyme is responsible for degrading incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting dipeptidyl peptidase-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a dipeptidyl peptidase-4 inhibitor. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .

Biological Activity

3-Descarbonitrile 3-Acetamido Saxagliptin is a derivative of saxagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). This compound retains the core pharmacophore of saxagliptin while incorporating modifications that may enhance its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential advantages over existing DPP-4 inhibitors.

As a DPP-4 inhibitor, this compound functions by blocking the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells in response to meals and reduced glucagon secretion from alpha cells. This mechanism effectively lowers blood glucose levels in T2DM patients.

Pharmacological Profile

The pharmacological profile of this compound suggests that it may exhibit improved potency and duration of action compared to its parent compound, saxagliptin. The modifications in its structure are hypothesized to enhance its binding affinity to the DPP-4 enzyme and improve metabolic stability.

Comparative Table of DPP-4 Inhibitors

Compound NameIUPAC NameUnique Features
Saxagliptin (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrileFirst generation DPP-4 inhibitor; widely used
Linagliptin (R)-N-(3-(trifluoromethyl)phenyl)-7-(substituted)pyrrolidineLonger half-life; less renal clearance
Sitagliptin (R)-N-[[(2S)-1-amino-1-{(3-trifluoromethyl)phenyl}propan-2-yl]amino]acetateWell-established efficacy; extensively studied
Alogliptin (R)-N-[[(2S)-1-amino-1-{(6-methylpyridin-2-yloxy)}propan-2-yl]amino]acetateUnique structural modifications; different metabolic pathways
This compound (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-acetamido)acetyl]-2-azabicyclo[3.1.0]hexanePotentially enhanced potency and stability

Efficacy Studies

Research indicates that this compound may offer significant advantages in glycemic control compared to existing DPP-4 inhibitors. A study involving diabetic rat models demonstrated that treatment with this compound resulted in improved glucose homeostasis and reduced oxidative stress markers compared to controls receiving standard treatments.

Case Study: Combination Therapy

A recent study assessed the effects of combining saxagliptin with pioglitazone in diabetic rats. The findings revealed that this combination therapy significantly improved oxidative stress markers and glycemic control compared to monotherapy with either drug alone. The combination led to higher levels of superoxide dismutase (SOD), catalase, and glutathione (GSH), while lowering malondialdehyde (MDA) levels, indicating enhanced antioxidant activity .

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. Similar to saxagliptin, it is expected to have a low incidence of hypoglycemia when used as monotherapy or in combination with other antidiabetic agents. Long-term safety data are still required to fully establish its risk-benefit ratio.

Properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGHSWPMUQQJJL-YLZMWHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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